molecular formula C4H7Cl3 B1584882 1,1,2-Trichloro-2-methylpropane CAS No. 29559-52-2

1,1,2-Trichloro-2-methylpropane

Cat. No. B1584882
CAS RN: 29559-52-2
M. Wt: 161.45 g/mol
InChI Key: FRRHZKFKOHHEJR-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-2-methylpropane is a chemical compound with the molecular formula C4H7Cl3 . It has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da .


Molecular Structure Analysis

The molecular structure of 1,1,2-Trichloro-2-methylpropane consists of a propane molecule where three hydrogen atoms have been replaced by chlorine atoms . The exact spatial arrangement of these atoms could not be found in the available resources.


Physical And Chemical Properties Analysis

1,1,2-Trichloro-2-methylpropane has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Physical Properties and Crystal Structure

  • Physical Characteristics : 1,1,2-Trichloro-2-methylpropane, closely related to 1,1,1,2-tetrachloro-2-methylpropane, exhibits interesting physical properties like cubic structure at room temperatures, with specific orientational or rotational disorder in molecules. It undergoes a phase transition at specific temperatures, indicating its potential for various physical applications (Koide, Oda, & Nitta, 1956).

Rotational Isomerism Studies

  • Rotational Isomerism : Studies on compounds closely related to 1,1,2-Trichloro-2-methylpropane, like 1,1-dichloro-2-methylpropane, have been conducted to understand the energy differences between rotamers. These studies contribute significantly to our understanding of molecular behavior and potential applications in molecular dynamics and chemistry (Heatley & Allen, 1969).

Homolytic Isomerisation

  • Homolytic Isomerisation : Research into the homolytic isomerization of related compounds like 1,1,1-trichloro-2-bromopropene has provided insights into the behavior of 1,1,2-Trichloro-2-methylpropane under similar conditions. This is crucial for understanding chemical reactions under the influence of factors like ultraviolet light (Nesmeyanov, Freĭdlina, & Kost, 1957).

Volumetric Properties Study

  • Volumetric Properties : Investigations into the volumetric properties of short-chain chloroalkanes, including 1-chloro-2-methylpropane, contribute to the understanding of molecular interactions and structures, which is vital for applications in material science and chemical engineering (Guerrero et al., 2012).

Molecular Dynamics and SN1 Reactivity

  • Molecular Dynamics in Ionic Liquids : Studies on the SN1 ionization reaction of related compounds like 2-chloro-2-methylpropane in ionic liquids provide valuable insights into molecular dynamics and reactivity, crucial for understanding chemical behavior in various solvents (Shim & Kim, 2008).

Conformational Analysis and Spectroscopy

  • Molecular Conformations : Research focusing on the molecular conformations and vibrational spectra of compounds similar to 1,1,2-Trichloro-2-methylpropane, like 1-chloro-2-methylpropane, enhances our understanding of molecular geometry and stability. Such studies are essential in spectroscopy and molecular structure analysis (Crowder & Lin, 1980).

Safety And Hazards

While specific safety and hazard data for 1,1,2-Trichloro-2-methylpropane was not found, it’s important to handle all chlorinated hydrocarbons with care. They can be harmful if swallowed and may cause skin and eye irritation . Always use appropriate personal protective equipment and work in a well-ventilated area when handling such chemicals .

properties

IUPAC Name

1,1,2-trichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3/c1-4(2,7)3(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHZKFKOHHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334350
Record name 1,1,2-Trichloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trichloro-2-methylpropane

CAS RN

29559-52-2
Record name 1,1,2-Trichloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
37
Citations
AO Rogers - 1935 - search.proquest.com
A. The Preparation of 1, 2, 3-Tr ichloro-2-me thylpropane. The Photochem ical Chlorination of 2-Chloro-2-methylpropane and some Related Compounds. The only previous description …
Number of citations: 2 search.proquest.com
AN Nesmeyanov, RK Freidlina… - Bulletin of the Academy of …, 1959 - Springer
A study was made of the addition of hydrogen bromide to 3,3,3-trichloro-2-methylpropene in presence of benzoyl peroxide. The results show that in this reaction the isorherization of the …
Number of citations: 3 link.springer.com
RW Taft, GW Stratton - Transactions of the Kansas Academy of Science …, 1947 - JSTOR
No reactions were run with 1, 1, 2, 3-tetrachloro-2-chlorom propane, or 1, 1, 1, 2, 3-pentachloro-chloromethylpropane. The primary reaction in every case is the removal of hyd chloride …
Number of citations: 1 www.jstor.org
AO Rogers, RE Nelson - Journal of the American Chemical …, 1936 - ACS Publications
Conclusions When diamyl mercury was treated with sodium and the product of the reactioncarbonated, yields as high as 40-50% of butylmalonic acid were obtained. Diethyl mercury …
Number of citations: 8 pubs.acs.org
RW Taft, GW Stratton - Industrial & Engineering Chemistry, 1948 - ACS Publications
This investigation showed the gaseous phase photo-chemical chlorination of isobutáne (in the presence of a liquid phase) at room temperature and pressures to be a complex series of …
Number of citations: 15 pubs.acs.org
GD Connelly, AE Tipping - Journal of fluorine chemistry, 1994 - Elsevier
Reaction of the oxyl (CF 3 ) 2 NO · (1) with 3,3,3-trichloropropene (2) at c. 20 C afforded the 2:1 adduct (CF 3 ) 2 NOCH 2 CH(CCl 3 )ON(CF 3 ) 2 (5) (97%) and the rearranged 2:1 …
Number of citations: 7 www.sciencedirect.com
GA Gallup, K Aflatooni, PD Burrow - The Journal of chemical physics, 2003 - pubs.aip.org
The peaks appearing near zero energy in the dissociative electron attachment cross section of 18 chloroalkanes are studied by electron beam methods. Fits to the experimental data are …
Number of citations: 61 pubs.aip.org
RW Taft Jr - Journal of the American Chemical Society, 1948 - ACS Publications
There are many facts that cannot be explained by makingthe generally prevailing assumption that low temperature substitution of chlorine in olefins and alkanes takes place by the …
Number of citations: 43 pubs.acs.org
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
K Aflatooni, GA Gallup, PD Burrow - The Journal of Physical …, 2000 - ACS Publications
The electron attachment energies associated with the short-lived occupation of the C−Cl σ* orbitals of dichloroalkanes and selected polychloroalkanes are measured in the gas phase …
Number of citations: 81 pubs.acs.org

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